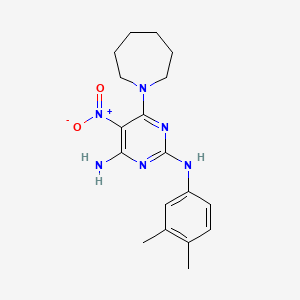![molecular formula C19H20N2O6S B12479045 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DIMETHOXYBENZOATE is a complex organic compound that features a benzothiazole ring fused with a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DIMETHOXYBENZOATE typically involves the reaction of 3,4-dimethoxybenzoic acid with a benzothiazole derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to form the acid chloride, which then reacts with the benzothiazole derivative in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring and the dimethoxybenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DIMETHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with similar structural features.
1,2,4-Benzothiadiazine-1,1-dioxide: Another compound with a benzothiazole ring but different functional groups.
Uniqueness
3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DIMETHOXYBENZOATE is unique due to its combination of a benzothiazole ring with a dimethoxybenzoate moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20N2O6S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C19H20N2O6S/c1-25-15-9-8-13(12-16(15)26-2)19(22)27-11-5-10-20-18-14-6-3-4-7-17(14)28(23,24)21-18/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,21) |
InChI Key |
WNRNMWBDXAXZJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-methyl-5-oxo-4-{2-[2-oxo-2-(propan-2-yloxy)ethoxy]phenyl}-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12478962.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12478964.png)
![2,2-bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12478971.png)
![3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478992.png)
![4-Amino-2-(2-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12478995.png)
![N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12478998.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine](/img/structure/B12479000.png)
![N-(6-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12479005.png)
![2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479011.png)
![1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479015.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12479022.png)
![Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate](/img/structure/B12479031.png)
![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)

